N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide, also known as S32212, is a novel compound that has been developed for the treatment of schizophrenia. It belongs to a class of drugs known as selective dopamine D3 receptor antagonists.
Wissenschaftliche Forschungsanwendungen
Novel Catalysis in Organic Synthesis
Research has introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst, characterized through various methods like FT-IR, NMR, and SEM, showed efficiency in promoting one-pot synthesis of hexahydroquinolines, demonstrating excellent yields and reusability without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Antimicrobial Applications
A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives utilized 1,3-propane and/or 1,4-butane sultone to confer water solubility and anionic character to the molecules. These synthesized quaternary ammonium salts were tested for antimicrobial and antifungal activities, with certain compounds showing high activity against Gram-positive and Gram-negative bacteria as well as fungi. This showcases the potential of sulfonate derivatives in antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).
Cross-Coupling Reactions
The cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione was studied, resulting in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This process highlights the utility of sulfonamides in facilitating cross-coupling reactions, offering a pathway to synthesize diverse sulfonamide derivatives with good to excellent yields (Han, 2010).
Ionic Liquid Properties and Applications
Research into N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts has explored their properties as ionic liquids and solid electrolytes. These salts exhibit low melting points and high electrochemical stability, making them suitable for use in various applications including as ionic liquids and in electrochemical devices. The study of their thermophysical characteristics opens up potential uses in green chemistry and material science (Forsyth, Fraser, Howlett, Macfarlane, & Forsyth, 2006).
Wirkmechanismus
Target of Action
The primary target of N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide is the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Mode of Action
this compound acts as an antagonist at the 5-HT6 receptor . Antagonism of the receptor leads to increased release of glutamate and acetylcholine, neurotransmitters associated with learning and memory .
Biochemical Pathways
The compound’s action on the 5-HT6 receptor influences the glutamatergic and cholinergic pathways . By blocking the 5-HT6 receptor, it enhances the release of glutamate and acetylcholine in regions of the brain associated with learning and memory .
Result of Action
The molecular effect of this compound’s action is the antagonism of the 5-HT6 receptor, leading to increased release of glutamate and acetylcholine . This can result in improved cognitive function, making 5-HT6 receptor antagonists a potential treatment for cognitive decline associated with neurological disorders .
Eigenschaften
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S/c1-3-4-9-16(14,15)12-10-11-5-7-13(2)8-6-11/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTXCIBMBMFOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.